Cas no 1038214-38-8 (3-{(1-hydroxy-2-methylpropan-2-yl)aminomethyl}phenol)

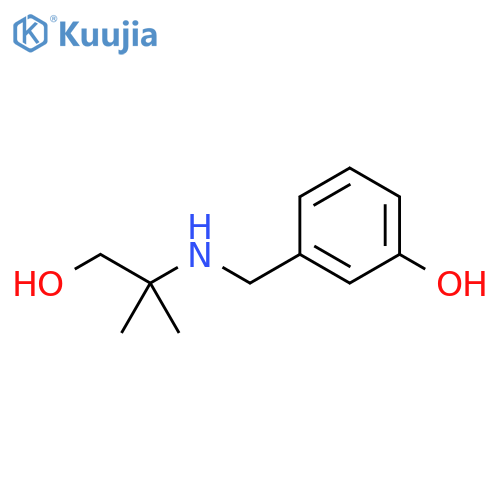

1038214-38-8 structure

商品名:3-{(1-hydroxy-2-methylpropan-2-yl)aminomethyl}phenol

3-{(1-hydroxy-2-methylpropan-2-yl)aminomethyl}phenol 化学的及び物理的性質

名前と識別子

-

- Phenol, 3-[[(2-hydroxy-1,1-dimethylethyl)amino]methyl]-

- 3-{(1-hydroxy-2-methylpropan-2-yl)aminomethyl}phenol

-

- インチ: 1S/C11H17NO2/c1-11(2,8-13)12-7-9-4-3-5-10(14)6-9/h3-6,12-14H,7-8H2,1-2H3

- InChIKey: YBLAXEPVGSWDQL-UHFFFAOYSA-N

- ほほえんだ: C1(O)=CC=CC(CNC(C)(C)CO)=C1

3-{(1-hydroxy-2-methylpropan-2-yl)aminomethyl}phenol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A1054941-1g |

3-{[(1-hydroxy-2-methylpropan-2-yl)amino]methyl}phenol |

1038214-38-8 | 95% | 1g |

$512.0 | 2024-08-02 | |

| Enamine | EN300-165567-2.5g |

3-{[(1-hydroxy-2-methylpropan-2-yl)amino]methyl}phenol |

1038214-38-8 | 2.5g |

$2155.0 | 2023-02-17 | ||

| Enamine | EN300-165567-10.0g |

3-{[(1-hydroxy-2-methylpropan-2-yl)amino]methyl}phenol |

1038214-38-8 | 10.0g |

$4729.0 | 2023-02-17 | ||

| Enamine | EN300-165567-250mg |

3-{[(1-hydroxy-2-methylpropan-2-yl)amino]methyl}phenol |

1038214-38-8 | 250mg |

$513.0 | 2023-09-21 | ||

| Enamine | EN300-165567-50mg |

3-{[(1-hydroxy-2-methylpropan-2-yl)amino]methyl}phenol |

1038214-38-8 | 50mg |

$468.0 | 2023-09-21 | ||

| Enamine | EN300-165567-1000mg |

3-{[(1-hydroxy-2-methylpropan-2-yl)amino]methyl}phenol |

1038214-38-8 | 1000mg |

$557.0 | 2023-09-21 | ||

| Enamine | EN300-165567-2500mg |

3-{[(1-hydroxy-2-methylpropan-2-yl)amino]methyl}phenol |

1038214-38-8 | 2500mg |

$1089.0 | 2023-09-21 | ||

| Enamine | EN300-165567-1.0g |

3-{[(1-hydroxy-2-methylpropan-2-yl)amino]methyl}phenol |

1038214-38-8 | 1g |

$0.0 | 2023-06-07 | ||

| Ambeed | A1054941-5g |

3-{[(1-hydroxy-2-methylpropan-2-yl)amino]methyl}phenol |

1038214-38-8 | 95% | 5g |

$1347.0 | 2024-08-02 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01019597-5g |

3-{[(1-hydroxy-2-methylpropan-2-yl)amino]methyl}phenol |

1038214-38-8 | 95% | 5g |

¥9247.0 | 2023-02-27 |

3-{(1-hydroxy-2-methylpropan-2-yl)aminomethyl}phenol 関連文献

-

Yongjie Li,Mingjin Tang,Xiang Ding,Xinhui Bi RSC Adv., 2017,7, 46866-46873

-

Jie Wu,Jia-Hui Li,Yang-Xin Yu Phys. Chem. Chem. Phys., 2020,22, 7633-7642

-

Kinga Suwinska,Anthony W. Coleman CrystEngComm, 2008,10, 1302-1304

-

Lamiaa A. Hassan,Sara M. Shatat,Basma M. Eltanany,Samah S. Abbas Anal. Methods, 2019,11, 3198-3211

-

Satyam Kumar,G. D. Dwivedi,Shiv Kumar,R. B. Mathur,U. Saxena,A. K. Ghosh,Amish G. Joshi,H. D. Yang,Sandip Chatterjee Dalton Trans., 2015,44, 3109-3117

1038214-38-8 (3-{(1-hydroxy-2-methylpropan-2-yl)aminomethyl}phenol) 関連製品

- 922126-47-4(2-(1-benzyl-1H-indol-3-yl)-N-cyclopentylacetamide)

- 1038734-05-2(N~1~-Benzyl-N~1~-ethyl-4-(trifluoromethyl)-1,2-benzenediamine)

- 2227668-49-5(5-(3S)-3-hydroxybutylthiophene-3-carbonitrile)

- 1240816-04-9(4-(Z)-(4-Fluorophenyl)oxidoiminomethylphenol)

- 622794-55-2(1-(furan-2-yl)-3-4-(methylsulfanyl)phenyl-2,3-bis(morpholin-4-yl)propan-1-one)

- 896280-92-5(N-(3-methoxypropyl)-N'-{1-(thiophene-2-sulfonyl)pyrrolidin-2-ylmethyl}ethanediamide)

- 2680705-68-2(benzyl N-2-hydroxy-3-(2-methylmorpholin-4-yl)propylcarbamate)

- 1203418-38-5((5-phenyl-1,2-oxazol-3-yl)methyl 2-difluoromethanesulfonylbenzoate)

- 1368534-68-2(3-(6-chloro-1-methyl-1H-indol-3-yl)propan-1-amine)

- 1805579-86-5(3-Bromo-4-bromomethyl-2-cyanophenylacetic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1038214-38-8)3-{(1-hydroxy-2-methylpropan-2-yl)aminomethyl}phenol

清らかである:99%/99%

はかる:1g/5g

価格 ($):461.0/1212.0